Larotrectinib

Catalog No.
S002173
CAS No.
1223403-58-4
M.F
C21H22F2N6O2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Larotrectinib

CAS Number

1223403-58-4

Product Name

Larotrectinib

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N

SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Synonyms

Larotrectinib

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F

Description

The exact mass of the compound Larotrectinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy in TRK Fusion-Positive Cancers

Clinical trials have shown promising results for larotrectinib in treating various TRK fusion-positive cancers, including:

  • Lung cancer: Studies have reported high objective response rates (tumor shrinkage) and durable responses in patients with TRK-fusion positive lung cancers, even those with brain metastases.
  • Central nervous system (CNS) tumors: Larotrectinib has shown efficacy in treating TRK fusion-positive CNS tumors, including low-grade and high-grade gliomas, as well as non-glial tumors. This highlights its ability to cross the blood-brain barrier and target tumors within the CNS.
  • Other solid tumors: Research is ongoing to explore the efficacy of larotrectinib in other TRK fusion-positive tumors, such as infantile fibrosarcoma, papillary thyroid carcinoma, and various soft tissue sarcomas. Early results suggest promising anti-tumor activity.

Larotrectinib is an orally administered small molecule designed to inhibit tropomyosin receptor kinases (TRK), specifically TRKA, TRKB, and TRKC. These receptors are critical for neurotrophin signaling, which is often dysregulated in various cancers due to genetic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3). Larotrectinib was granted accelerated approval by the U.S. Food and Drug Administration in November 2018 for the treatment of TRK fusion-positive solid tumors, making it one of the first tissue-agnostic therapies approved for cancer treatment .

The chemical formula for larotrectinib is C21H22F2N6O2, and it is often administered as larotrectinib sulfate, which has a molecular weight of approximately 526.52 g/mol . The compound appears as an off-white to pinkish-yellow solid and shows varying solubility depending on pH levels, being very soluble at pH 1.0 and freely soluble at pH 6.8 .

Larotrectinib acts by specifically targeting the TrkA, TrkB, and TrkC tropomyosin receptor tyrosine kinases (TRKs) []. These proteins are overactive due to NTRK gene fusions in some cancers. By binding to the ATP-binding pocket of these TRKs, larotrectinib inhibits their signaling pathways, ultimately leading to cancer cell death or growth arrest.

Clinical trials have shown larotrectinib to be well-tolerated, but side effects like fatigue, dizziness, nausea, and vomiting are common. It can also cause dose-dependent effects on blood pressure and QT interval prolongation on electrocardiograms. Larotrectinib is categorized as pregnancy category D due to potential risks to the developing fetus [].

Larotrectinib functions primarily through its ability to bind to TRK receptors, inhibiting their activation by neurotrophins. This binding prevents downstream signaling pathways that promote cell survival and proliferation in tumor cells with TRK fusions . The inhibition mechanism can be summarized as follows:

  • Binding: Larotrectinib binds to the TRK receptor.
  • Inhibition: This binding prevents neurotrophin interaction with TRK.
  • Outcome: The result is the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Larotrectinib exhibits potent biological activity against tumors harboring TRK fusions. In vitro studies have shown that it inhibits TRKA, TRKB, and TRKC with IC50 values ranging from 5 to 11 nM, while showing minimal activity against point mutations in the kinase domain that confer resistance . The compound has demonstrated significant anti-tumor activity in various preclinical models and clinical trials involving patients with TRK fusion-positive cancers .

The synthesis of larotrectinib involves a multi-step chemical process that typically includes:

  • Formation of Key Intermediates: Initial reactions produce key intermediates essential for constructing the core structure of larotrectinib.
  • Final Assembly: Subsequent reactions combine these intermediates through coupling reactions, often employing techniques like cyclization and functional group modifications.
  • Purification: The final product undergoes purification to isolate larotrectinib from by-products and unreacted materials.

Larotrectinib is primarily used in oncology for treating solid tumors that exhibit TRK gene fusions. Its applications include:

  • Treatment of Solid Tumors: Effective against various cancers such as lung cancer, thyroid cancer, and sarcomas that express TRK fusions.
  • Tissue-Agnostic Therapy: Its approval as a tissue-agnostic therapy allows it to be used across different cancer types based solely on genetic markers rather than tumor location.

Interaction studies indicate that larotrectinib is predominantly metabolized by cytochrome P450 enzyme CYP3A4. It does not significantly inhibit or induce other major cytochrome P450 enzymes or transporters at clinically relevant concentrations . This metabolic profile suggests a lower risk of drug-drug interactions compared to other oncology agents.

Key Findings:

  • Metabolism: Major metabolites include unchanged larotrectinib (19%) and an O-glucuronide (26%).
  • Excretion: Approximately 58% of the administered dose is recovered in feces, with 39% in urine .

Several compounds share structural or functional similarities with larotrectinib, particularly those targeting receptor tyrosine kinases. Below is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionUnique Features
EntrectinibInhibits TRKA, TRKB, TRKCActive against both TRK fusions and ROS1 fusions
CrizotinibInhibits ALK and ROS1Primarily used for non-small cell lung cancer
AlectinibSelective ALK inhibitorUsed for ALK-positive non-small cell lung cancer
SelpercatinibSelective RET inhibitorTargets RET fusions in various cancers

Uniqueness of Larotrectinib

Larotrectinib stands out due to its specific focus on TRK fusions across multiple tumor types without being limited by tissue origin. This tissue-agnostic approach represents a significant advancement in personalized cancer therapy.

Purity

> 98%

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

428.17723029 g/mol

Monoisotopic Mass

428.17723029 g/mol

Heavy Atom Count

31

Appearance

Solid powder

UNII

PF9462I9HX

Drug Indication

Larotrectinib is a tyrosine kinase inhibitor that is currently indicated for the treatment of adult and pediatric patients with solid tumors that a) have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion without a known acquired resistance mutation, b) are metastatic or where surgical resection is likely to result in severe morbidity, or c) have no satisfactory alternative treatments or that have progressed following treatment. These indications are approved under accelerated approval by the US FDA based on overall response rate and duration of response and continuation of support for these indications may be contingent upon the verification and description of continued clinical benefit in confirmatory trials.
FDA Label
Vitrakvi as monotherapy is indicated for the treatment of adult and paediatric patients with solid tumours that display a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion,who have a disease that is locally advanced, metastatic or where surgical resection is likely to result in severe morbidity, andwho have no satisfactory treatment options.
Treatment of malignant neoplasms of the central nervous system
Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Tropomysoin receptor kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L.

Absorption Distribution and Excretion

The mean absolute bioavailability of larotrectinib capsules is approximately 34% (range: 32-37%). In adult patients who received larotrectinib capsules 100 mg twice daily, Cmax was achieved at about one hour after dosing and steady-state was reached within three days. The mean steady-state Cmax and AUC0-24h of larotrectinib capsules was 788 ng/mL and 4351 ng*h/mL, respectively. In healthy subjects, the AUC of the larotrectinib oral solution was similar to that of the capsules and the Cmax was 36% greater with the oral solution. As compared to a fasted state, the administration of larotrectinib in healthy subjects alongside a high-fat meal resulted in a similar AUC and a reduction in Cmax of 35%.
Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, 58% (5% unchanged) of the administered radioactivity was recovered in feces and 39% (20% unchanged) was recovered in urine.
Following intravenous administration to healthy subjects, the mean volume of distribution of larotrectinib at steady-state was approximately 48L.
The mean clearance CL/F of larotrectinib is 98 L/h.

Metabolism Metabolites

Larotrectinib is metabolized predominantly by CYP3A4. Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, the major circulating drug components in plasma were unchanged larotrectinib (19%) and an O-linked glucuronide (26%).

Wikipedia

Larotrectinib
Meso-Butestrol

Biological Half Life

In healthy subjects, the half-life of larotrectinib following oral administration is 2.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

"Vitrakvi Product information". Health Canada. Retrieved 29 May 2022.

"Summary Basis of Decision (SBD) for Vitrakvi". Health Canada. Retrieved 29 May 2022.

"Vitrakvi". Therapeutic Goods Administration (TGA). 16 September 2020. Retrieved 22 September 2020.

"Vitrakvi- larotrectinib capsule Vitrakvi- larotrectinib solution, concentrate". DailyMed. 26 July 2019. Retrieved 22 September 2020.

"STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL" (PDF). ama-assn.org. October 26, 2016.

Berger S, Martens UM, Bochum S (2018). "Larotrectinib (LOXO-101)". Recent Results in Cancer Research. Fortschritte der Krebsforschung. Progres dans les Recherches Sur le Cancer. Recent Results in Cancer Research. 211: 141–151. doi:10.1007/978-3-319-91442-8_10. ISBN 978-3-319-91441-1. PMID 30069765.

Federman N, McDermott R (October 2019). "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer". Expert Review of Clinical Pharmacology. 12 (10): 931–939. doi:10.1080/17512433.2019.1661775. PMID 31469968.

Scott LJ (February 2019). "Larotrectinib: First Global Approval". Drugs. 79 (2): 201–206. doi:10.1007/s40265-018-1044-x. PMID 30635837. S2CID 57772716.

"Larotrectinib". AdisInsight. Retrieved 31 January 2017.

Novel Agent Shows Antitumor Activity in TRK-Fusion Cancers. June 2017

"FDA approves larotrectinib for solid tumors with NTRK gene fusions". U.S. Food and Drug Administration (FDA). November 26, 2018.

Dun L (27 November 2018). "FDA approves a new cancer drug targeted to genetic mutation, not cancer type". NBC. Retrieved 3 Dec 2018.

New Drug Therapy Approvals 2018 (PDF). U.S. Food and Drug Administration (FDA) (Report). January 2019. Retrieved 16 September 2020.

Study of LOXO-101 (Larotrectinib) in Subjects With NTRK Fusion Positive Solid Tumors (NAVIGATE)

Gallagher J (2019-09-23). "'Revolutionary' new class of cancer drugs approved". Retrieved 2019-09-30.

"Vitrakvi EPAR". European Medicines Agency (EMA). 23 July 2019. Retrieved 22 September 2020.

Explore Compound Types